molecular formula C21H15N3O3S B2650535 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 303790-87-6

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2650535
CAS No.: 303790-87-6
M. Wt: 389.43
InChI Key: CLQUMCZPDMYYOZ-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 5-position, linked via a phenyl ring to a nitrobenzamide moiety. Its molecular formula is C₂₁H₁₅N₃O₃S, with a molecular weight of 389.43 g/mol. The compound’s structure (SMILES: CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]) highlights key functional groups: the electron-withdrawing nitro (-NO₂) group, the benzothiazole heterocycle, and the amide bridge . The nitro group may enhance electrophilic interactions, while the benzothiazole-p-phenyl linkage contributes to planar aromaticity, influencing binding to biological targets .

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-2-11-19-18(12-13)23-21(28-19)15-3-7-16(8-4-15)22-20(25)14-5-9-17(10-6-14)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUMCZPDMYYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Scientific Research Applications

Medicinal Chemistry

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of several bacterial strains. Its mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The compound has been evaluated for various biological activities:

  • Antioxidant Activity : Research indicates significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This has been demonstrated through assays measuring DPPH radical scavenging capabilities .
  • Anti-inflammatory Effects : The compound has also been noted for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

Recent studies have explored the neurotropic effects of this compound:

  • Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially useful in neurodegenerative diseases. Binding affinity studies indicate interactions with neurotransmitter receptors, which could lead to antidepressant-like effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant DPPH scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation markers
NeuroprotectivePotential effects on neurotransmitter systems

Binding Affinity to Biological Targets

CompoundTargetBinding Affinity (∆G)
This compoundGABA_A receptor-10.0 kcal/mol
This compoundSerotonin transporter-11.0 kcal/mol

Anticancer Research

In a controlled study, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Neuropharmacological Studies

A series of derivatives were synthesized and tested for their effects on behavior in animal models. Compounds demonstrated improved latency in forced swimming tests, suggesting antidepressant-like activity comparable to established medications.

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Substitution Position on Benzothiazole : The 5-methyl vs. 6-methyl substitution (target vs. ) alters steric and electronic profiles. Methyl at the 5-position may enhance planarity for π-π stacking in biological targets .

Functional Groups :

  • The sulfonyl group in increases polarity (lower logP) compared to the nitro group in the target compound.
  • The hydroxyl group in improves solubility but reduces membrane permeability.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The nitro group (H-bond acceptor) and amide (H-bond donor/acceptor) enhance target binding .

Biological Activity

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzothiazole moiety and a nitrobenzamide group. The molecular formula is C22H17N3O3SC_{22}H_{17}N_{3}O_{3}S, and it features the following structural components:

  • Benzothiazole Ring : Imparts unique electronic properties and biological activity.
  • Nitro Group : Known for enhancing biological activity through various mechanisms.

The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by the introduction of the nitrobenzamide moiety. Common synthetic routes include nucleophilic substitution reactions under controlled conditions to optimize yield and purity .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827), indicating potent antitumor activity .
  • Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through pathways involving cyclin-dependent kinases (CDKs) and other cell cycle regulators .

Antimicrobial Activity

The nitro group in this compound is associated with antimicrobial properties. Nitro-containing compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Mechanism of Action :

  • DNA Interaction : Reduced nitro species can bind covalently to DNA, causing strand breaks and ultimately leading to cell death .

Case Studies

  • In Vitro Studies on Lung Cancer Cells :
    • A study evaluated the cytotoxic effects of several nitro-substituted compounds, including this compound. Results showed significant inhibition of cell growth in 2D cultures with IC50 values ranging from 5 to 15 μM depending on the specific cell line tested .
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial activity, compounds similar to this compound demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Data Summary

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerA5496.26CDK Inhibition
AnticancerHCC8276.48Apoptosis Induction
AntimicrobialE. coli10.0DNA Damage via Nitro Reduction
AntimicrobialS. aureus12.5Reactive Intermediate Formation

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